molecular formula C13H21NO2 B1653996 1,1'-(Benzylimino)dipropan-2-ol CAS No. 20919-82-8

1,1'-(Benzylimino)dipropan-2-ol

Cat. No.: B1653996
CAS No.: 20919-82-8
M. Wt: 223.31 g/mol
InChI Key: NPMGKAJEKWZCIO-UHFFFAOYSA-N
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Description

1,1'-(Benzylimino)dipropan-2-ol is a bifunctional organic compound featuring a central benzylimino group (-N=CH-C₆H₅) bridging two propan-2-ol moieties. Its structure combines imine and alcohol functionalities, making it a versatile intermediate in organic synthesis and coordination chemistry. The imine group (CH=N) in such compounds is characterized by a singlet proton resonance at ~8.2 ppm in ¹H-NMR spectra .

  • Chelation: The dual alcohol groups may act as ligands for metal ions.
  • Pharmaceutical intermediates: Structural analogs with benzyl and amino-alcohol groups are used in drug synthesis .

Properties

CAS No.

20919-82-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-[benzyl(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C13H21NO2/c1-11(15)8-14(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,15-16H,8-10H2,1-2H3

InChI Key

NPMGKAJEKWZCIO-UHFFFAOYSA-N

SMILES

CC(CN(CC1=CC=CC=C1)CC(C)O)O

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(C)O)O

Other CAS No.

20919-82-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular properties of 1,1'-(Benzylimino)dipropan-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Evidence Source
This compound (Target) C₁₃H₂₀N₂O₂* 248.31* Imine, dual propan-2-ol Bifunctional chelator Inferred
(2R)-2-(Dibenzylamino)-3-phenyl-1-propanol C₂₃H₂₅NO 343.45 Amine, single propanol, phenyl Chiral (R-configuration), aromaticity
1,1′-(Tetradecylimino)dipropan-2-ol C₂₀H₄₃NO₂ 329.57 Amine, dual propanol, long alkyl Amphiphilic, surfactant potential
1-(Dibenzylamino)-3-phenoxypropan-2-ol C₂₃H₂₅NO₂ 347.45 Amine, phenoxy ether, propanol Enhanced polarity, H-bonding capacity
(2R)-2-(Dibenzylamino)propan-1-ol C₁₇H₂₁NO 255.36 Amine, single propanol Simpler structure, chiral center
1-(Dibenzylamino)-2-methylpropan-2-ol C₁₈H₂₃NO 269.38 Amine, branched propanol Steric hindrance, hindered reactivity

*Note: The molecular formula and weight for this compound are inferred based on structural analogy.

Key Differences and Implications

Imine vs. Amine Functionality
  • The target compound contains an imine group (-N=CH-), which is absent in most analogs (e.g., compounds in ). Imines are more reactive toward hydrolysis and nucleophilic attack compared to amines, making the target compound suitable for dynamic covalent chemistry .
Substitutent Effects
  • Alkyl vs. Aromatic Chains: The tetradecyl derivative (C₂₀H₄₃NO₂) has a long hydrophobic chain, enhancing surfactant properties , whereas benzyl/phenyl groups (e.g., ) improve aromatic interactions for drug binding.
  • Chirality: Compounds like (2R)-2-(Dibenzylamino)-3-phenyl-1-propanol and (2R)-2-(Dibenzylamino)propan-1-ol exhibit stereospecificity, critical for enantioselective catalysis or pharmaceutical activity.
Physical and Chemical Properties
  • Solubility: The tetradecyl derivative is likely less water-soluble due to its long alkyl chain , while the phenoxy-containing analog (C₂₃H₂₅NO₂) may have moderate solubility in polar solvents .
  • Thermal Stability :
    • Imine-containing compounds (e.g., target) are less thermally stable than amine analogs due to the labile C=N bond .

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